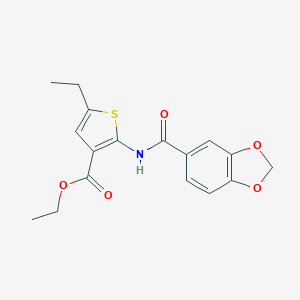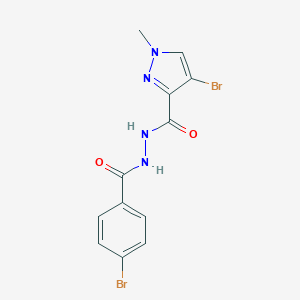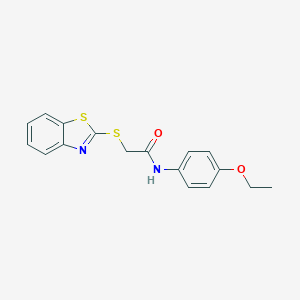
Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a benzodioxole moiety, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 5-ethyl-3-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with ethanol and a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under inert atmosphere.
Substitution: Bromine, nitric acid; reactions are conducted in solvents like chloroform or acetic acid at controlled temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzodioxole moiety can also interact with DNA or proteins, potentially leading to anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate can be compared with similar compounds such as:
Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Similar structure but with a cyclopenta[b]thiophene ring.
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate: Differing by the presence of a methyl group on the thiophene ring.
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate: Contains an additional amino group attached to the thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
312316-06-6 |
|---|---|
Molekularformel |
C17H17NO5S |
Molekulargewicht |
347.4g/mol |
IUPAC-Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H17NO5S/c1-3-11-8-12(17(20)21-4-2)16(24-11)18-15(19)10-5-6-13-14(7-10)23-9-22-13/h5-8H,3-4,9H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
LFNMTLGDPPLPKV-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OCC |
Kanonische SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B388598.png)
![2-Amino-1-(4-bromo-2-fluorophenyl)-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B388600.png)

![N-(2-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B388607.png)
![2-hydroxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B388608.png)

![5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388610.png)
![5-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B388611.png)
![5-(5-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)-4-(4-METHYLBENZOYLOXY)-2-[(4-METHYLBENZOYLOXY)METHYL]OXOLAN-3-YL 4-METHYLBENZOATE](/img/structure/B388612.png)
![5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388613.png)
![N'-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE-5-CARBONYL]-2-BROMOBENZOHYDRAZIDE](/img/structure/B388615.png)
![4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-bromo-6-ethoxyphenol](/img/structure/B388617.png)
![3-(2-Quinoxalinyl)phenyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B388620.png)

